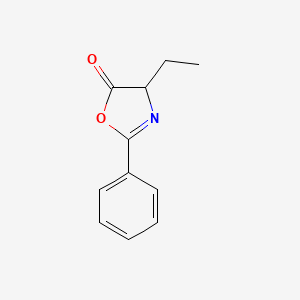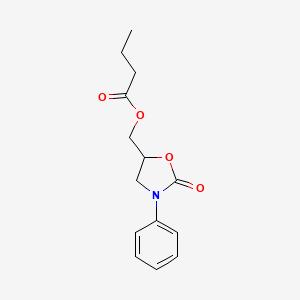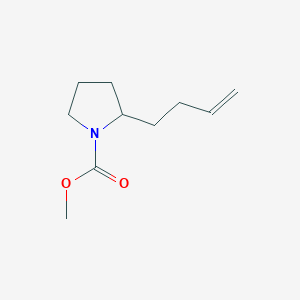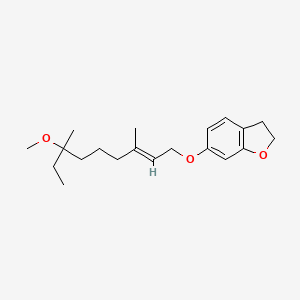
4-Ethyl-2-phenyloxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2-phenyloxazol-5(4H)-one is an organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-phenyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenyl ketones with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring.
Industrial Production Methods
Industrial production methods for oxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-5-one derivatives.
Reduction: Reduction reactions can lead to the formation of oxazolidinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-one derivatives, while reduction can produce oxazolidinones.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2-phenyloxazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-Ethyl-2-phenyloxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-4,5-dihydrooxazole: Similar structure but lacks the ethyl group.
4-Methyl-2-phenyloxazole: Similar structure but has a methyl group instead of an ethyl group.
2-Phenylbenzoxazole: Contains a benzoxazole ring instead of an oxazole ring.
Uniqueness
4-Ethyl-2-phenyloxazol-5(4H)-one is unique due to the presence of both an ethyl group and a phenyl group, which can influence its chemical reactivity and biological activity. This combination of substituents may provide distinct properties compared to other oxazole derivatives.
Eigenschaften
CAS-Nummer |
36974-43-3 |
|---|---|
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
4-ethyl-2-phenyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H11NO2/c1-2-9-11(13)14-10(12-9)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI-Schlüssel |
FKUAKLYXSKBONR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=O)OC(=N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-benzo[d]imidazol-2-yl)oxazole](/img/structure/B12890404.png)





![2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12890435.png)

![1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12890461.png)
![Cyclopenta[b]pyrrole](/img/structure/B12890464.png)

![[2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile](/img/structure/B12890478.png)


